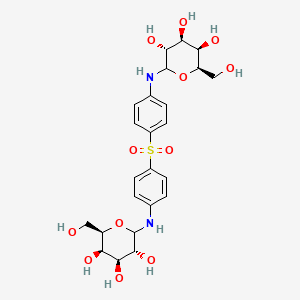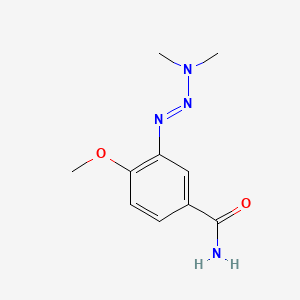
3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide is a compound belonging to the triazene class of chemicals. Triazenes are known for their versatility in biological, physical, and chemical applications. This compound is structurally characterized by a triazenyl group (-NNN-) attached to a benzamide moiety, with a methoxy group at the para position of the benzamide ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with 3,3-dimethyl-1-triazenylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the triazenyl linkage. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient cooling systems to manage the exothermic reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The triazenyl group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antitumor agent due to its ability to alkylate DNA.
Medicine: Explored for its use in chemotherapy, particularly in the treatment of melanoma and other cancers.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide involves its ability to alkylate DNA. The triazenyl group undergoes metabolic activation to form reactive intermediates that can methylate DNA bases, leading to the disruption of DNA replication and transcription. This results in the inhibition of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Dacarbazine: Another triazene compound used in chemotherapy, particularly for melanoma and Hodgkin’s lymphoma.
1,3-Diphenyltriazene: Used in coordination chemistry as a ligand to form metal complexes.
Uniqueness
3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to other triazene compounds.
Propiedades
Número CAS |
66974-78-5 |
|---|---|
Fórmula molecular |
C10H14N4O2 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-(dimethylaminodiazenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C10H14N4O2/c1-14(2)13-12-8-6-7(10(11)15)4-5-9(8)16-3/h4-6H,1-3H3,(H2,11,15) |
Clave InChI |
DGNRILCIMHRIOR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=C(C=CC(=C1)C(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


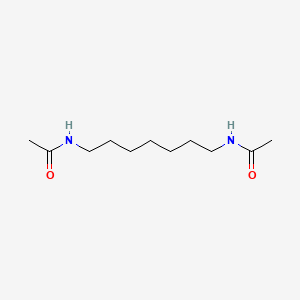
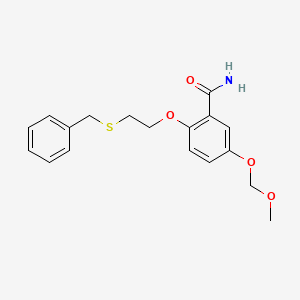
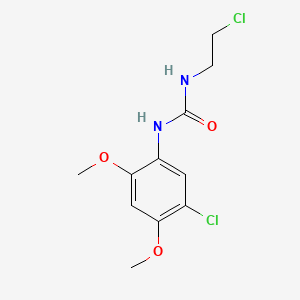
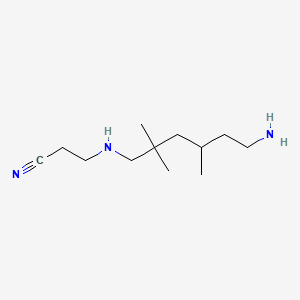
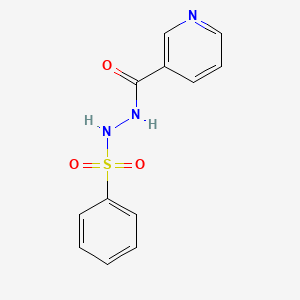
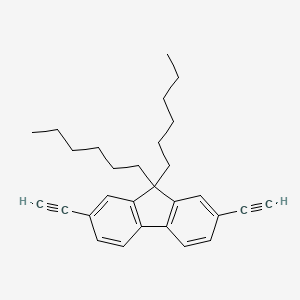
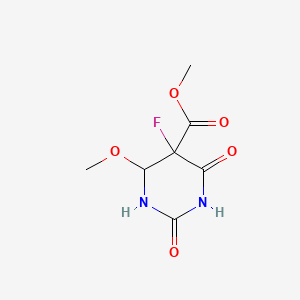
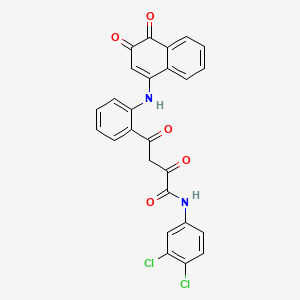
![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)
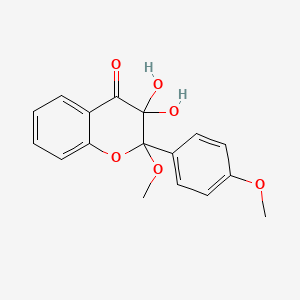
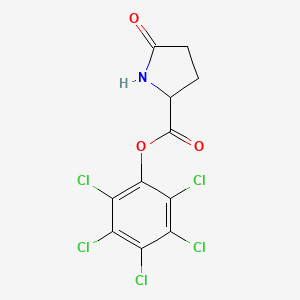
![2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate](/img/structure/B12809361.png)
